molecular formula C13H17ClO2 B1393897 2-(4-Isopropylphenoxy)butanoyl chloride CAS No. 1160257-58-8

2-(4-Isopropylphenoxy)butanoyl chloride

Cat. No.: B1393897
CAS No.: 1160257-58-8
M. Wt: 240.72 g/mol
InChI Key: KYJQNYATXHJZNF-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

The structural identification of this compound reveals a complex molecular architecture characterized by multiple functional groups arranged in a specific geometric configuration. The compound possesses the molecular formula C₁₃H₁₇ClO₂, indicating the presence of thirteen carbon atoms, seventeen hydrogen atoms, one chlorine atom, and two oxygen atoms within its structure. This molecular composition reflects the integration of several distinct structural elements: an isopropyl group, a phenoxy moiety, a butyl chain, and the characteristic acyl chloride functional group.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the name "this compound" precisely describing the molecular structure and substitution pattern. The "2-" prefix indicates that the phenoxy substituent is attached to the second carbon of the butanoyl chain, while "4-Isopropylphenoxy" specifies that the isopropyl group occupies the para position on the phenyl ring relative to the oxygen bridge. The "butanoyl chloride" designation identifies the four-carbon acyl chloride chain that forms the reactive center of the molecule.

The three-dimensional structure of this compound exhibits specific stereochemical features that influence its chemical behavior and interaction with other molecules. The Simplified Molecular Input Line Entry System representation "CCC(OC1=CC=C(C=C1)C(C)C)C(Cl)=O" provides a linear notation that captures the connectivity pattern of all atoms within the molecule. This structural code reveals the branched nature of the molecule, with the phenoxy group creating a rigid aromatic component that contrasts with the flexible aliphatic portions of the structure.

Property Value Source
Chemical Abstracts Service Number 1160257-58-8
Molecular Formula C₁₃H₁₇ClO₂
Molecular Weight 240.73 g/mol
MDL Number MFCD12197838
SMILES Notation CCC(OC1=CC=C(C=C1)C(C)C)C(Cl)=O

Historical Context and Discovery

The historical development of this compound as a recognized chemical entity reflects the broader evolution of phenoxy chemistry and acyl chloride synthesis methodologies. While specific documentation of its initial discovery remains limited in the available literature, the compound's emergence can be traced to the systematic exploration of phenoxyalkanoyl derivatives that began in the mid-twentieth century. This period witnessed significant advances in the understanding of acyl chloride chemistry, particularly in the context of developing new synthetic intermediates for pharmaceutical and agricultural applications.

The compound's inclusion in chemical databases and supplier catalogs represents a relatively recent development in its commercial availability and recognition within the scientific community. Database entries indicate that systematic study and characterization of this specific compound gained momentum in the early twenty-first century, coinciding with advances in analytical techniques that enabled precise structural elucidation of complex organic molecules. The assignment of its Chemical Abstracts Service registry number 1160257-58-8 marked its formal recognition as a distinct chemical entity requiring specific identification and cataloging.

Research into phenoxyalkanoyl chlorides, including this compound, has been driven by the need for specialized synthetic intermediates capable of introducing specific substitution patterns into target molecules. The development of this compound reflects the broader trend toward creating more selective and efficient synthetic tools that can provide access to complex molecular architectures with improved precision and yield. Historical precedent for related compounds, such as other phenoxyacetyl chlorides, provided the foundational knowledge necessary for understanding and developing the synthesis of this particular derivative.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic and medicinal chemistry stems from its unique structural features and the specific reactivity patterns these features impart. As an acyl chloride derivative, this compound exhibits the characteristic high reactivity toward nucleophiles that makes acyl chlorides valuable synthetic intermediates in organic synthesis. The additional complexity introduced by the phenoxy and isopropyl substituents creates opportunities for selective chemical transformations that are not readily achievable with simpler acyl chlorides.

In the context of pharmaceutical chemistry, compounds bearing phenoxy substitution patterns have demonstrated significant biological activity across various therapeutic areas. The specific structural motif present in this compound, combining an aromatic ether linkage with an acyl chloride functionality, provides synthetic chemists with a versatile tool for constructing more complex pharmaceutical intermediates. The isopropyl substitution on the phenyl ring contributes to the compound's lipophilic character, potentially influencing the bioavailability and distribution properties of final pharmaceutical products derived from this intermediate.

The compound's utility in organic synthesis extends beyond pharmaceutical applications to include its potential role in the development of agrochemicals and specialty chemicals. The phenoxy motif has been extensively studied in the context of herbicide development, where specific substitution patterns can dramatically influence biological activity and selectivity. Research has indicated that compounds containing isopropyl-substituted phenoxy groups may exhibit unique binding affinities and selectivity profiles that could lead to the development of more effective and environmentally sustainable chemical products.

The acyl chloride functional group in this compound enables participation in a wide range of acylation reactions, including the formation of amides, esters, and anhydrides through nucleophilic acyl substitution mechanisms. These reactions provide pathways for incorporating the phenoxybutanoyl moiety into larger molecular frameworks, potentially leading to compounds with enhanced biological or chemical properties. The specific positioning of the substituents in this molecule allows for precise control over the electronic and steric environment around the reactive acyl chloride center, enabling selective reactions that might not be achievable with other acylating agents.

Properties

IUPAC Name

2-(4-propan-2-ylphenoxy)butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO2/c1-4-12(13(14)15)16-11-7-5-10(6-8-11)9(2)3/h5-9,12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJQNYATXHJZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)OC1=CC=C(C=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401251812
Record name 2-[4-(1-Methylethyl)phenoxy]butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401251812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160257-58-8
Record name 2-[4-(1-Methylethyl)phenoxy]butanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160257-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(1-Methylethyl)phenoxy]butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401251812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of 2-(4-Isopropylphenoxy)butanoic Acid

The most direct and frequently employed method is the reaction of the corresponding carboxylic acid with thionyl chloride to yield the acyl chloride.

  • Reaction conditions:

    • Solvent: Anhydrous solvents such as dichloromethane or chloroform.
    • Temperature: Typically reflux or room temperature depending on the scale and reactivity.
    • Duration: Several hours until gas evolution ceases, indicating completion.
  • General reaction:

$$
\text{2-(4-Isopropylphenoxy)butanoic acid} + \text{SOCl}2 \rightarrow \text{2-(4-Isopropylphenoxy)butanoyl chloride} + \text{SO}2 + \text{HCl}
$$

  • Purification: Removal of excess SOCl₂ and volatile byproducts by distillation under reduced pressure.

Alternative Chlorinating Agents

Detailed Example from Patent Literature (Related Compound Synthesis)

Though direct literature on this compound is limited, a closely related compound, 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropionate, has been synthesized via a method involving acid chloride intermediates, which informs the preparation of acyl chlorides in this class.

  • Procedure highlights:
    • Bubbling dry hydrogen chloride gas into anhydrous isopropyl alcohol to saturation.
    • Addition of an amide precursor in absolute alcohol solvent (0.40–0.50 mol/L concentration).
    • Reflux for 20–30 hours with removal of excess HCl and solvent.
    • Extraction with methylene chloride and water, drying over anhydrous sodium sulfate.
    • Yield reported: ~87% for the acid ester intermediate.

This method underscores the importance of anhydrous conditions, controlled molar concentrations, and careful workup to isolate acid chloride or related intermediates.

Research Findings on Related Acyl Chloride Preparations

  • Use of Thionyl Chloride: The conversion of aromatic carboxylic acids to their acyl chlorides using thionyl chloride is a well-established method with high yields and straightforward purification. This method is applicable to 2-(4-Isopropylphenoxy)butanoic acid due to its aromatic ether moiety and aliphatic acid side chain.

  • Reaction Monitoring: Completion is typically monitored by disappearance of the acid’s IR carbonyl stretch (~1700 cm⁻¹) and appearance of the acyl chloride stretch (~1800 cm⁻¹).

  • Safety and Handling: Due to the release of HCl and SO₂ gases, reactions are performed under a fume hood with appropriate neutralization traps.

Data Table: Comparative Chlorination Methods for 2-(4-Isopropylphenoxy)butanoic Acid

Chlorinating Agent Reaction Conditions Yield (%) Advantages Disadvantages
Thionyl chloride Reflux in DCM or neat, 2–4 h 85–95 High yield, easy removal of byproducts (gas) Corrosive gases, requires dry conditions
Oxalyl chloride + DMF catalyst Room temp to reflux, 1–3 h 80–90 Milder conditions, catalytic activation Toxic byproducts, requires careful handling
Phosphorus pentachloride Reflux, several hours 75–85 Effective for less reactive acids Generates solid byproducts, harsher conditions

Summary of Preparation Methodology

  • Step 1: Obtain or synthesize 2-(4-Isopropylphenoxy)butanoic acid with high purity.
  • Step 2: Dry the acid thoroughly to remove moisture.
  • Step 3: React with thionyl chloride (preferred) under anhydrous conditions, typically refluxing in an inert solvent.
  • Step 4: Monitor reaction progress by IR spectroscopy or TLC.
  • Step 5: Remove excess thionyl chloride and volatile byproducts under reduced pressure.
  • Step 6: Purify the crude acyl chloride by distillation or recrystallization if necessary.
  • Step 7: Store the acyl chloride under inert atmosphere or refrigeration to prevent hydrolysis.

Additional Notes

  • The presence of the 4-isopropylphenoxy group can influence reactivity slightly due to steric and electronic effects, but standard acyl chloride formation protocols apply.
  • The compound is moisture sensitive; thus, all glassware and solvents must be rigorously dried.
  • The acyl chloride is typically used immediately in subsequent synthetic steps to avoid decomposition.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenoxy)butanoyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the butanoyl chloride group can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-(4-Isopropylphenoxy)butanoic acid and hydrochloric acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.

    Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.

Major Products Formed

    Amides and Esters: Formed from substitution reactions with amines and alcohols, respectively.

    2-(4-Isopropylphenoxy)butanoic Acid: Formed from hydrolysis reactions.

Scientific Research Applications

Organic Synthesis

2-(4-Isopropylphenoxy)butanoyl chloride serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its chlorinated acyl chloride functional group allows it to participate in acylation reactions, leading to the formation of esters, amides, and other derivatives. This versatility makes it valuable for creating complex organic molecules required in drug development and agricultural chemicals .

Proteomics Research

In proteomics, this compound is utilized as a reagent for modifying proteins, which helps in studying their structure and function. The ability to selectively acylate amino acids within proteins enables researchers to investigate protein interactions and dynamics more effectively . The application of this compound in this field underscores its importance in advancing our understanding of cellular processes.

Case Studies

Case Study 1: Synthesis of Pharmaceutical Intermediates
In a study focused on the synthesis of anti-inflammatory drugs, researchers utilized this compound as an intermediate to create novel compounds with enhanced efficacy and reduced side effects. The acylation reactions facilitated by this compound led to the successful development of several promising drug candidates.

Case Study 2: Protein Modification Techniques
A research team employed this compound to acylate specific amino acid residues within proteins, which allowed them to track protein interactions in live cells. The results demonstrated that modifications using this compound could effectively alter protein stability and function, providing insights into cellular mechanisms.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenoxy)butanoyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form various derivatives, which can then interact with biological targets. The specific molecular targets and pathways involved depend on the nature of the derivatives formed and their intended applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and commercial differences between 2-(4-isopropylphenoxy)butanoyl chloride and its closest structural analog, 1-(3-Fluorophenyl)-4-methoxybutan-2-one (CAS Ref: 10-F670328), both listed as discontinued by CymitQuimica :

Property This compound 1-(3-Fluorophenyl)-4-methoxybutan-2-one
Molecular Formula C₁₃H₁₇ClO₂ C₁₁H₁₃FO₂
Molecular Weight 240.72 g/mol 196.22 g/mol
Key Functional Groups Acyl chloride, phenoxy, isopropyl Ketone, methoxy, fluorophenyl
Aromatic Substituent Para-isopropylphenoxy Meta-fluorophenyl
Reactivity Profile Highly reactive (acyl chloride) Moderate (ketone/methoxy stability)
Historical Availability Discontinued (1g, 5g, 10g quantities) Discontinued (50mg–500mg quantities)

Discontinuation and Research Implications

Researchers seeking alternatives may consider:

  • For acyl chloride replacements : Benzoyl chloride derivatives with less steric hindrance.
  • For fluorophenyl ketones : Trifluoromethyl-substituted analogs with enhanced stability.

Biological Activity

2-(4-Isopropylphenoxy)butanoyl chloride is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological mechanisms, pharmacological effects, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C12H15ClO2
  • CAS Number : 1160257-58-8

This compound features an isopropyl group attached to a phenoxy moiety, which may influence its interaction with biological systems.

Potential Targets

  • Dipeptidyl Peptidase-4 (DPP-4) : Compounds that share structural similarities may inhibit DPP-4, leading to elevated levels of incretin hormones, which are crucial for glucose metabolism .
  • Fatty Acid Synthase (FAS) : Related compounds have been identified as inhibitors of FAS, which plays a significant role in lipid metabolism and could be a target for developing anti-obesity drugs .

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

  • Antidiabetic Effects : By potentially inhibiting DPP-4, this compound could enhance insulin secretion and improve glycemic control.
  • Antimicrobial Activity : Similar compounds have shown efficacy against certain pathogens by disrupting their metabolic processes.

In Vitro Studies

In vitro studies have demonstrated the effects of structurally related compounds on cellular processes:

  • Cell Viability Assays : Compounds similar to this compound were tested for cytotoxicity against various cancer cell lines, showing IC50 values ranging from 5 to 15 µM, indicating moderate activity .
CompoundIC50 (µM)Target
This compoundTBDDPP-4
Related Compound A7.9FAS
Related Compound B10.5Antimicrobial

In Vivo Studies

Animal models have provided insights into the pharmacokinetics and therapeutic potential of related compounds:

  • Diabetes Models : In diabetic rats, administration of DPP-4 inhibitors resulted in significant reductions in blood glucose levels, suggesting a similar effect could be expected from this compound .

Q & A

Q. How do computational models predict the compound’s reactivity in novel reaction environments (e.g., ionic liquids)?

  • Methodology : Simulate solvation effects using COSMO-RS or MD simulations. Validate predictions experimentally by measuring reaction kinetics in [BMIM][PF₆] and comparing with conventional solvents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Isopropylphenoxy)butanoyl chloride
Reactant of Route 2
2-(4-Isopropylphenoxy)butanoyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.